Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro-
Description
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is an organosilicon compound featuring a silicon atom bonded to:
- A 1,1-dimethylethyl (tert-butyl) group, a highly branched alkyl substituent known for steric bulk and stabilizing effects.
- A 3,4-dimethylphenyl group, an aromatic ring with methyl groups at the 3- and 4-positions, contributing to electronic and steric modulation.
- Two fluorine atoms, which enhance electronegativity and influence reactivity.
For instance, DI-t-butyldifluorosilane (bis(1,1-dimethylethyl)difluoro-silane, C₈H₁₈F₂Si, MW 180.31 g/mol) shares the tert-butyl and fluorine substituents but lacks the aromatic 3,4-dimethylphenyl group . This difference significantly impacts properties such as solubility, thermal stability, and reactivity.
Properties
CAS No. |
647842-14-6 |
|---|---|
Molecular Formula |
C12H18F2Si |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
tert-butyl-(3,4-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-9-6-7-11(8-10(9)2)15(13,14)12(3,4)5/h6-8H,1-5H3 |
InChI Key |
GMQNZUUGYSCWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[Si](C(C)(C)C)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- typically involves the reaction of a suitable silane precursor with tert-butyl and 3,4-dimethylphenyl groups under controlled conditions. Common reagents used in the synthesis include chlorosilanes and fluorinating agents. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are used under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes or silanols.
Substitution: Various substituted silanes with different functional groups.
Scientific Research Applications
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its role in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The tert-butyl and 3,4-dimethylphenyl groups contribute to its stability and specificity in targeting certain molecular structures.
Comparison with Similar Compounds
DI-t-butyldifluorosilane (C₈H₁₈F₂Si)
- Structure : Two tert-butyl groups attached to a difluorosilicon core.
- Key Properties: High steric hindrance due to dual tert-butyl groups, reducing nucleophilic attack on silicon. Lower molecular weight (180.31 g/mol) compared to the target compound, which includes a heavier 3,4-dimethylphenyl group. Applications: Likely used as a silylating agent or intermediate in organometallic synthesis .
4′-(tert-Butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP)
- Structure : A biphenyl system with tert-butyl and fluorine substituents ().
- Key Properties: Aromatic biphenyl backbone with electron-withdrawing fluorine atoms.
Contrast with Target Compound :
TBDFBP lacks the silicon core, making it unsuitable for applications requiring silicon-based reactivity (e.g., surface functionalization). However, its synthesis methodology (Pd catalysis) may inform strategies for preparing the target silane.
Bis(3,4-dimethylphenyl)amine (C₁₆H₁₉N)
Contrast with Target Compound :
The silicon center in the target compound replaces the amine nitrogen, altering electronic properties. Silicon’s lower electronegativity compared to nitrogen may increase susceptibility to electrophilic attack.
Succinic Acid, 3,5-Difluorophenyl 3,4-Dimethylphenyl Ester
- Structure : Combines 3,5-difluorophenyl and 3,4-dimethylphenyl groups via a succinate linker ().
- Key Properties :
Contrast with Target Compound :
The ester functional group and lack of silicon limit direct comparability. However, the synergistic effects of fluorine and methyl substituents on stability and reactivity may parallel trends in the target silane.
Key Comparative Data Table
*Molecular weight estimated based on structural analogs.
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